Echiumine
Overview
Description
Mechanism of Action
Echiumine, also known as UNII-TTL6B216YV, is a pyrrolizidine alkaloid isolated from the Echium plantagineum plant . This compound has been studied for its various biological effects, particularly its hepatotoxicity .
Target of Action
This compound primarily targets hepatocytes, the main cell type in the liver . These cells play a crucial role in detoxification, protein synthesis, and production of biochemicals necessary for digestion.
Mode of Action
This compound interacts with hepatocytes, causing a concentration-dependent inhibition of cell viability .
Biochemical Pathways
This compound is part of the pyrrolizidine alkaloids (PAs) group, which are known to affect various biochemical pathways . PAs are produced by plants as a defense mechanism against herbivores .
Pharmacokinetics
Given its hepatotoxic effects, it can be inferred that this compound is absorbed and distributed to the liver where it exerts its toxic effects .
Result of Action
The primary result of this compound’s action is hepatotoxicity, or liver damage . In rat hepatocyte primary culture cells, this compound caused a concentration-dependent inhibition of hepatocyte viability, with IC50 values ranging from 9.26 to 14.14 µg/mL .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the plant can vary depending on the plant’s growth conditions . Furthermore, the toxicity of this compound can be influenced by the diet and health status of the individual consuming the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Echiumine is typically isolated from the plant Echium plantagineum L. The isolation process involves extracting the plant material with solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) . The main HPLC peak purified from zinc-reduced plant extract corresponds to this compound .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. the extraction and purification methods used in research settings can be scaled up for industrial purposes if needed. The process involves solvent extraction, followed by purification using HPLC and other chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Echiumine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Reduction: Zinc reduction is commonly used to reduce this compound, as seen in the isolation process.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-oxides, while reduction can yield simpler alkaloid structures .
Scientific Research Applications
Echiumine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:
Toxicology Studies: Due to its hepatotoxic properties, this compound is used in toxicology studies to understand its effects on liver cells and other tissues.
Pharmacology: Researchers study this compound to explore its potential therapeutic applications and to develop antidotes for its toxicity.
Analytical Chemistry: This compound serves as a model compound for developing and testing analytical methods, such as HPLC and mass spectrometry.
Comparison with Similar Compounds
Echiumine is similar to other pyrrolizidine alkaloids, such as lasiocarpine and heliosupine . These compounds share similar structures and toxicological properties. this compound is unique in its specific esterifying acids and its distinct pattern of toxicity .
List of Similar Compounds
- Lasiocarpine
- Heliosupine
- Echimidine
- Echihumiline
- Hydroxymyoscorpine
Properties
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16-,17-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-KJSUXLSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-16-9 | |
Record name | Echiumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECHIUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6B216YV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of echiumine and where is it found in nature?
A1: this compound [] is a pyrrolizidine alkaloid characterized by a retronecine nucleus esterified at the 7-hydroxyl group with angelic acid. The other esterifying acid in this compound is trachelanthic acid. It was first isolated from Echium plantagineum L., commonly known as Paterson's curse []. This plant, along with other members of the Boraginaceae family like Symphytum officinale (comfrey) [] and Amsinckia intermedia [], have been found to contain this compound.
Q2: Why are researchers interested in pyrrolizidine alkaloids like this compound?
A2: Pyrrolizidine alkaloids, including this compound, are of significant interest due to their potential toxicity [, ]. Notably, these alkaloids exist predominantly as N-oxides in plants []. While the N-oxides themselves might have lower toxicity, they can be metabolized into more toxic forms within the liver []. This metabolic conversion raises concerns regarding the potential health risks associated with consuming plants containing these compounds.
Q3: Are there any links between environmental factors and pyrrolizidine alkaloid concentrations in plants?
A3: Research suggests that environmental stress, particularly water scarcity, can lead to elevated pyrrolizidine-N-oxide levels in certain plant species like Cryptantha crassipes []. This finding highlights the potential influence of environmental factors on the production and accumulation of these alkaloids in plants, which could have implications for herbivores and potentially even human health.
Q4: What analytical techniques are employed to identify and quantify this compound?
A5: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a key method for analyzing pyrrolizidine alkaloids, including this compound []. This technique allows for the separation, identification, and quantification of these compounds in complex plant extracts.
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